molecular formula C22H21NO4 B2671060 5-(benzyloxy)-N-(4-isopropylphenyl)-4-oxo-4H-pyran-2-carboxamide CAS No. 1021093-32-2

5-(benzyloxy)-N-(4-isopropylphenyl)-4-oxo-4H-pyran-2-carboxamide

Cat. No.: B2671060
CAS No.: 1021093-32-2
M. Wt: 363.413
InChI Key: GBXRUXVKGQWPMW-UHFFFAOYSA-N
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Description

5-(benzyloxy)-N-(4-isopropylphenyl)-4-oxo-4H-pyran-2-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyran ring, a benzyloxy group, and an isopropylphenyl group, making it a unique molecule for study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzyloxy)-N-(4-isopropylphenyl)-4-oxo-4H-pyran-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the condensation of a benzyloxy-substituted aldehyde with a suitable pyranone derivative under acidic or basic conditions. The resulting intermediate is then reacted with an isopropylphenylamine derivative to form the final product. Reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

5-(benzyloxy)-N-(4-isopropylphenyl)-4-oxo-4H-pyran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: The carbonyl group in the pyran ring can be reduced to form alcohol derivatives.

    Substitution: The isopropylphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens (chlorine, bromine) in the presence of Lewis acids (aluminum chloride).

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated isopropylphenyl derivatives.

Scientific Research Applications

5-(benzyloxy)-N-(4-isopropylphenyl)-4-oxo-4H-pyran-2-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(benzyloxy)-N-(4-isopropylphenyl)-4-oxo-4H-pyran-2-carboxamide involves its interaction with specific molecular targets. The benzyloxy group can interact with enzymes or receptors, modulating their activity. The pyran ring and isopropylphenyl group contribute to the compound’s overall binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-(benzyloxy)-N-(4-methylphenyl)-4-oxo-4H-pyran-2-carboxamide
  • 5-(benzyloxy)-N-(4-ethylphenyl)-4-oxo-4H-pyran-2-carboxamide
  • 5-(benzyloxy)-N-(4-tert-butylphenyl)-4-oxo-4H-pyran-2-carboxamide

Uniqueness

5-(benzyloxy)-N-(4-isopropylphenyl)-4-oxo-4H-pyran-2-carboxamide is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This compound’s specific structural features make it a valuable subject for research in various scientific fields.

Properties

IUPAC Name

4-oxo-5-phenylmethoxy-N-(4-propan-2-ylphenyl)pyran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO4/c1-15(2)17-8-10-18(11-9-17)23-22(25)20-12-19(24)21(14-27-20)26-13-16-6-4-3-5-7-16/h3-12,14-15H,13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBXRUXVKGQWPMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=CC(=O)C(=CO2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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